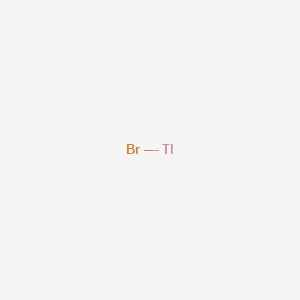

溴化铊(I)

描述

Thallium(I) bromide is a chemical compound of thallium and bromine with the chemical formula TlBr . It appears as a yellow crystalline solid . This salt is used in room-temperature detectors of X-rays, gamma-rays, and blue light, as well as in near-infrared optics . It is a semiconductor with a band gap of 2.68 eV .

Synthesis Analysis

Thallium(I) bromide can be synthesized by reacting thallium and bromine or by reacting sodium or potassium bromide with any thallium compound . Another study suggests that during an oscillating reaction, thallium(I) can be oxidized by bromine-containing compounds .Chemical Reactions Analysis

Thallium(I) bromide participates in a synthesis reaction where one mole of Thallium [Tl] and one mole of Bromine [Br] combine to form one mole of Thallium (I) Bromide [TlBr] . During an oscillating reaction, thallium(I) can be oxidized by bromine-containing compounds .Physical And Chemical Properties Analysis

Thallium(I) bromide has a molar mass of 284.287 g/mol . It has a density of 7.5 g/cm³ , a melting point of 460 °C , and a boiling point of 819 °C . Its solubility in water is 0.59 g/L at 25 °C . It is a yellow-white solid and hygroscopic . It gets darker when light shines on it .科学研究应用

1. Gamma-Ray Spectrometers and Pixel Arrays

- Application Summary: TlBr is a compound semiconductor with a band gap of 2.68 eV, making it ideal for room temperature radiation detection . Its high atomic numbers (81 and 35) and high density (7.56 g/cm3) give it excellent gamma-ray stopping power .

- Methods of Application: TlBr is a cubic material that melts congruently at a relatively low temperature (~480°C), making it relatively easy to grow good quality crystals with high yield . Single carrier devices such as small pixel arrays and Frisch collar devices, which were developed for CZT, can also be applied to TlBr .

- Results or Outcomes: High μτe enables the fabrication of thicker detectors with good charge collection and energy resolution . For example, better than 1% FWHM at 662 keV has been obtained for single pixel events with small (e.g., 3 × 3 pixels, 1-mm pitch, 5-mm thick) arrays .

2. Stable Room-Temperature Semiconductor Radiation Detectors

- Methods of Application: This polarization phenomenon has been counteracted using innovative bias polarity switching schemes . The highly mobile Br− species face opposing electro-migration forces during every polarity switch, minimizing the device polarization and availability of Br− ions near the metal electrode .

- Results or Outcomes: It is possible to achieve longer device lifetimes spanning more than 17,000 hours (five years of 8 × 7 operation) for planar and pixelated radiation detectors using this technique . On the other hand, at constant bias, 2500 hours is the longest reported lifetime with most devices less than 1000 hours .

5. Infrared-Sensitive Photocells

- Application Summary: Stable thallium halides like TlBr are used in infrared-sensitive photocells due to their transmission at longer wavelengths .

6. High Refractive Index Glass

安全和危害

Thallium(I) bromide is extremely toxic and a cumulative poison which can be absorbed through the skin . Acute and chronic effects of ingesting thallium compounds include fatigue, limb pain, peripheral neuritis, joint pain, loss of hair, diarrhea, vomiting, vision loss, and damage to the central nervous system, liver, and kidneys . It is fatal if swallowed or inhaled .

未来方向

Thallium bromide is an emerging semiconductor material for gamma-ray detectors . Detectors based on TlBr have higher spectral resolution, higher detection efficiency, and significantly lower fabrication costs compared to those of any other room-temperature semiconductor material . Thallium bromide crystallizes in the cesium chloride structure . This bcc structure contains a Tl+ ion in the center of the cube with Br- ions at the corners .

属性

IUPAC Name |

bromothallium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/BrH.Tl/h1H;/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGAPATLGJSQQBU-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

Br[Tl] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

TlBr, BrTl | |

| Record name | thallium(I) bromide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Thallium(I)_bromide | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20894983 | |

| Record name | Thallium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20894983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Thallium(I) bromide | |

CAS RN |

7789-40-4 | |

| Record name | Thallium bromide (TlBr) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7789-40-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thallium bromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007789404 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thallium bromide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15196 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Thallium bromide (TlBr) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Thallium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20894983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Thallium bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.239 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。